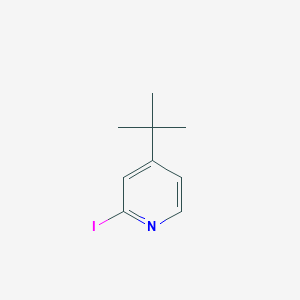

4-(tert-Butyl)-2-iodopyridine

Description

Significance of Substituted Pyridines in Synthetic Methodologies and Material Science

Substituted pyridines are fundamental heterocyclic compounds that feature prominently in numerous areas of chemical science. The pyridine (B92270) ring, an aromatic six-membered ring containing one nitrogen atom, can be functionalized at various positions, leading to a diverse range of derivatives with tailored electronic and steric properties. researchgate.netnih.gov This versatility makes them crucial components in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

In synthetic organic chemistry, the introduction of substituents onto the pyridine core allows for the construction of complex molecular architectures. acs.org Halogenated pyridines, in particular, are highly valued as versatile intermediates. The carbon-halogen bond serves as a reactive handle for a multitude of transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. chemrxiv.orgnih.gov These reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of many organic compounds. nih.gov

The application of substituted pyridines extends into material science, where their unique electronic and coordination properties are harnessed. They are integral components in the development of functional materials such as ligands for metal complexes, which can act as catalysts, and components of dye-sensitized solar cells. researchgate.netsigmaaldrich.comchemicalbook.com The ability of the pyridine nitrogen to coordinate with metal ions is a key feature that is exploited in the creation of materials with specific optical, electronic, and magnetic properties. semanticscholar.org

Unique Aspects of 4-(tert-Butyl)-2-iodopyridine within the Substituted Pyridine Class

Within the broad family of substituted pyridines, this compound emerges as a compound with a distinct and valuable set of characteristics. Its structure is defined by two key features: a bulky tert-butyl group at the 4-position and an iodine atom at the 2-position.

The tert-butyl group exerts a significant steric influence on the molecule. This bulk can direct the regioselectivity of reactions, favoring certain positions for further functionalization by sterically hindering others. For instance, the presence of a tert-butyl group can influence the outcome of metallation reactions. orgsyn.org

The iodine atom at the 2-position is a highly effective leaving group in various chemical reactions. The carbon-iodine bond is weaker than other carbon-halogen bonds, making 2-iodopyridines particularly reactive in cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity allows for the efficient formation of new bonds under relatively mild conditions. The combination of the sterically demanding tert-butyl group and the reactive iodo group makes this compound a powerful and selective building block in organic synthesis.

Scope and Research Focus of the Academic Inquiry into this compound

This article provides a focused examination of the chemical compound this compound. The inquiry is centered on its synthesis, chemical properties, and its applications as a reagent and building block in organic synthesis and material science. The discussion will be grounded in established research findings and will highlight the specific contributions of this molecule to the advancement of chemical methodologies. The aim is to provide a comprehensive and scientifically rigorous overview of the current understanding and utility of this compound, drawing from a diverse range of scientific literature.

Chemical Properties and Synthesis

A key aspect of understanding the utility of this compound is to examine its fundamental chemical properties and the methods developed for its synthesis.

One synthetic route to a related compound, 4-tert-butyl-2,2'-bipyridine, starts from 4-tert-butylpyridine (B128874). core.ac.uk This process involves a series of steps including cooling to -78°C and the addition of butyl lithium, followed by reaction with tributyl tin chloride. core.ac.uk This highlights a general strategy that can be adapted for the synthesis of various substituted pyridines.

The physical and chemical properties of this compound and its precursors are crucial for their application. For instance, 4-tert-butylpyridine is a liquid at room temperature with a boiling point of 196-197 °C and a density of 0.923 g/mL at 25 °C. sigmaaldrich.comchemicalbook.com In contrast, 4-iodopyridine (B57791) is a solid with a melting point of 94-99 °C. sigmaaldrich.com These properties dictate the conditions required for handling and reacting these compounds.

Below is a table summarizing some of the key physical properties of related compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Melting Point (°C) |

| 4-tert-Butylpyridine | C₉H₁₃N | 135.21 | Liquid | 196-197 sigmaaldrich.comchemicalbook.com | -40 chemicalbook.com |

| 4-Iodopyridine | C₅H₄IN | 205.00 | Solid | - | 94-99 sigmaaldrich.com |

| 2-Iodopyridine | C₅H₄IN | 205.00 | - | - | - |

Applications in Organic Synthesis and Material Science

The unique structural features of this compound make it a valuable tool in both organic synthesis and material science.

In the realm of synthetic organic chemistry, the reactivity of the C-I bond at the 2-position is of paramount importance. This bond readily participates in a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. For example, pyridinooxazoline (PyOx) ligands, which are significant in asymmetric catalysis, can be synthesized from precursors like 2-cyanopyridine. beilstein-journals.orgnih.govcaltech.edu While not a direct reaction of this compound, this illustrates the utility of functionalized pyridines in constructing complex chiral ligands. The tert-butyl group in the 4-position of the target compound can provide steric bulk that influences the stereochemical outcome of catalytic reactions.

The development of new methods for the functionalization of pyridines is an active area of research. nih.govresearchgate.net Strategies for the selective halogenation of pyridines are crucial for creating a diverse range of building blocks for drug discovery and material science. chemrxiv.orgnih.gov The presence of the tert-butyl group in this compound can influence the regioselectivity of subsequent reactions, making it a useful substrate for investigating and developing new synthetic methodologies.

In material science, substituted pyridines are employed in the construction of functional materials. For instance, 4-tert-butylpyridine is used as an additive in the electrolyte of dye-sensitized solar cells, where it enhances the photovoltaic performance. sigmaaldrich.comchemicalbook.comsemanticscholar.org The incorporation of iodine into the pyridine structure, as in this compound, could potentially lead to new materials with interesting photophysical or electronic properties. The ability of the pyridine nitrogen to coordinate with metal ions, combined with the electronic effects of the iodo and tert-butyl substituents, makes this compound a candidate for the synthesis of novel metal complexes with potential applications in catalysis or as functional materials. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

4-tert-butyl-2-iodopyridine |

InChI |

InChI=1S/C9H12IN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 |

InChI Key |

WWZUBIQNSJJDLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Tert Butyl 2 Iodopyridine and Its Precursors

Direct Halogenation Strategies for Pyridine (B92270) Scaffolds

Direct halogenation of pyridine scaffolds offers a straightforward approach to introduce a halogen atom onto the pyridine ring. However, achieving regioselectivity, particularly at the C-2 position in the presence of a C-4 substituent, can be challenging due to the electronic nature of the pyridine ring.

Regioselective Iodination Techniques

The introduction of an iodine atom at the C-2 position of 4-tert-butylpyridine (B128874) requires specific and regioselective methods to overcome the inherent reactivity patterns of the pyridine nucleus. One of the most powerful strategies to achieve such selectivity is through directed ortho-metalation (DoM). This technique involves the use of a directing metalating group (DMG) that positions a metalating agent, typically an organolithium reagent, at the adjacent ortho position for deprotonation. While the pyridine nitrogen itself can act as a DMG, its effectiveness can be influenced by other substituents.

In the case of 4-substituted pyridines, direct lithiation at the C-2 position can be achieved, followed by quenching with an iodine source. The tert-butyl group at the C-4 position does not sterically hinder the approach to the C-2 position significantly, allowing for effective metalation. A typical procedure involves the treatment of 4-tert-butylpyridine with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C) to generate the 2-lithiated intermediate. This intermediate is then reacted with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford 4-(tert-butyl)-2-iodopyridine.

Another emerging technique is the palladium-catalyzed C-H iodination. These methods often utilize a directing group to achieve high regioselectivity. For pyridine derivatives, the nitrogen atom can coordinate to the palladium catalyst, directing the C-H activation to the C-2 position. While this method is powerful, it often requires specific ligands and oxidants to facilitate the catalytic cycle. Research in this area has shown that Pd(II) catalysts can effectively iodinate C-H bonds using molecular iodine as the sole oxidant, which is a significant advantage in terms of practicality and cost. nih.govnih.gov The reaction is compatible with a range of heterocyclic substrates, including pyridines. nih.govnih.gov

| Method | Reagents and Conditions | Key Features |

| Directed ortho-Metalation | 1. n-BuLi or sec-BuLi, THF, -78 °C2. I₂ or other iodine source | High regioselectivity for the C-2 position. Requires anhydrous and inert conditions. |

| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂, I₂, oxidant (e.g., CsOAc), solvent (e.g., DMF/t-amyl alcohol), elevated temperature | Catalytic in palladium. Can be directed by the pyridine nitrogen. Milder than some traditional methods. nih.gov |

Precursor Pyridine Functionalization

The synthesis of this compound often begins with the commercially available precursor, 4-tert-butylpyridine. The functionalization of this precursor is key to introducing the desired iodo group at the 2-position. As discussed in the previous section, directed ortho-metalation is a primary strategy for this transformation.

The reactivity of the pyridine ring can be modulated by N-oxidation. The resulting pyridine N-oxide can activate the C-2 and C-6 positions towards nucleophilic attack and also influence the regioselectivity of electrophilic substitutions. For instance, palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides has been shown to be an efficient method for the synthesis of unsymmetrical biheteroaryl molecules. researchgate.net A similar strategy could potentially be adapted for iodination, where the N-oxide directs the palladium catalyst to the C-2 position for C-H activation and subsequent iodination. After the iodination, the N-oxide can be readily removed by reduction.

Palladium-Catalyzed Coupling Reactions for the Formation of the Pyridine Core

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of substituted pyridines. mdpi.com

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction can be employed to construct the 4-(tert-butyl)-pyridine core, which can then be subjected to iodination, or in some cases, to directly install the iodine atom.

A potential strategy involves the regioselective Suzuki-Miyaura coupling of a dihalopyridine with a tert-butylboronic acid or its ester. For example, reacting a 2,4-dihalopyridine (e.g., 2,4-dichloropyridine or 2,4-dibromopyridine) with tert-butylboronic acid could selectively introduce the tert-butyl group at the C-4 position, leaving the halogen at the C-2 position for further transformations or as the final iodo substituent if a 2-iodo-4-halopyridine is used. The regioselectivity of such reactions is highly dependent on the nature of the halogens, the palladium catalyst, the ligands, and the reaction conditions. acs.orgnih.govnih.gov Generally, the oxidative addition of palladium is faster for C-I bonds than C-Br bonds, and C-Br bonds are more reactive than C-Cl bonds. This difference in reactivity can be exploited for selective coupling.

The choice of the organoboron reagent is crucial for the success of the Suzuki-Miyaura coupling. While boronic acids are commonly used, boronic esters, such as pinacol (B44631) esters, often offer advantages in terms of stability, purification, and reactivity. The synthesis of tert-butylboronic acid and its esters is well-established. For instance, the reaction of a Grignard reagent with a boronic ester can produce the desired organoboron compound. google.com The synthesis of pyridinylboronic acids and esters can be achieved through several methods, including halogen-metal exchange followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org

For the synthesis of a 4-tert-butylpyridine core, the use of a stable and reactive tert-butylboronic acid derivative is essential. The optimization of the reaction may involve screening different boronic esters to find the one that provides the best balance of stability and reactivity in the coupling reaction.

The development of the catalytic system, comprising a palladium precursor and a ligand, is paramount for achieving high efficiency and selectivity in Suzuki-Miyaura couplings of pyridine derivatives. The choice of ligand can significantly influence the outcome of the reaction, affecting the rate of oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.comorganic-chemistry.org

For the coupling of dihalopyridines, the ligand can play a crucial role in controlling the regioselectivity. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective for the cross-coupling of challenging substrates, including heteroaryl chlorides. The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong electron-donating ability and steric bulk, which can lead to highly active and stable palladium catalysts. psu.edu

In the context of forming a 4-tert-butyl-halopyridine via Suzuki coupling, a systematic screening of ligands would be necessary to identify the optimal catalyst system that favors the reaction at the C-4 position of a 2,4-dihalopyridine with a tert-butylboronic acid. The table below summarizes some common palladium catalysts and ligands used in Suzuki-Miyaura couplings of pyridines.

| Palladium Precursor | Ligand | Base | Solvent(s) | Key Features of the Catalytic System |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | A classic and widely used catalyst. Effective for many standard couplings but may be less efficient for challenging substrates. scispace.comasianpubs.org |

| Pd(OAc)₂ | SPhos, XPhos, RuPhos (Buchwald ligands) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Highly active for the coupling of aryl chlorides and other challenging substrates. Sterically demanding and electron-rich. |

| Pd₂(dba)₃ | t-Bu₃P (Tri-tert-butylphosphine) | K₃PO₄, CsF | Dioxane, THF | A very bulky and electron-rich ligand that promotes the oxidative addition to sterically hindered and electron-rich aryl halides. |

| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC ligand) | K₃PO₄, NaOtBu | Toluene, Dioxane | Highly active and stable catalyst. Effective for a broad range of substrates, including heteroaryl halides. |

The development of a robust and selective synthesis of this compound relies on the careful selection and optimization of these advanced synthetic methodologies. Both direct halogenation via directed ortho-metalation and palladium-catalyzed cross-coupling reactions offer viable pathways to this important chemical intermediate.

Other Cross-Coupling Strategies (e.g., Negishi, Sonogashira)

Beyond the more common Suzuki and Stille reactions, Negishi and Sonogashira cross-coupling strategies offer powerful and versatile alternatives for the synthesis and functionalization of pyridine scaffolds, including precursors to this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is noted for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of pyridine derivatives, a pyridylzinc reagent can be coupled with a variety of electrophiles. researchgate.netorgsyn.org The catalyst of choice is often a palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0). wikipedia.orgresearchgate.net The reaction's utility has been demonstrated in the synthesis of complex biaryls and bipyridines. organic-chemistry.orgorgsyn.org

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide, in the presence of a base like an amine. rsc.org The Sonogashira coupling of iodopyridines with various terminal alkynes proceeds in good to excellent yields, tolerating a wide array of functional groups on both coupling partners. rsc.org This makes it a valuable tool for introducing alkynyl moieties onto the pyridine ring, which can then be further elaborated. For instance, 2-bromo-6-iodopyridine has been successfully used in Sonogashira couplings, highlighting the differential reactivity of the halogen atoms that allows for selective functionalization. scirp.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Features |

|---|---|---|---|---|

| Negishi | Organozinc (R'-ZnX) | Organic Halide (R-X) | Pd(0) or Ni(0) complexes | High functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide (R-X) | Pd complex and Cu(I) co-catalyst | Forms C(sp²)-C(sp) or C(sp)-C(sp) bonds; ideal for introducing alkynyl groups. rsc.org |

Introduction of the tert-Butyl Moiety

The sterically demanding tert-butyl group at the C4-position is a defining feature of the target molecule. Its installation can be achieved through either direct functionalization of a pre-formed pyridine ring or by constructing the ring from a precursor already containing the bulky alkyl group.

Strategies for Direct tert-Butylation

Directly attaching a tert-butyl group to a pyridine ring presents a significant synthetic challenge. One established method involves the reaction of pyridine with tert-butyllithium. wikipedia.orgacs.org This reaction is reminiscent of the Chichibabin reaction and can be used to synthesize compounds like 2,6-di-tert-butylpyridine. wikipedia.org Another approach involves the photolysis of tert-butylmercury halides with pyridinium (B92312) salts, which proceeds through radical cation intermediates to achieve alkylation. ntnu.edu.tw More recently, methods for the direct and regioselective C-4 alkylation of pyridines using Minisci-type decarboxylative alkylation have been developed, offering a more controlled route to 4-substituted pyridines. chemrxiv.org

Synthesis via tert-Butyl-Containing Precursors

An alternative and often more controlled strategy involves starting with a commercially available or readily synthesized tert-butyl-containing precursor, such as 4-tert-butylpyridine. guidechem.compubcompare.ai This simplifies the synthesis by avoiding the challenges of direct tert-butylation. From 4-tert-butylpyridine, the subsequent steps focus on introducing the iodo group at the C2-position. For example, a synthetic route has been patented for the preparation of 4-tert-butyl-2-chloropyridine from 4-tert-butylpyridine. google.com This chlorinated intermediate can then potentially be converted to the desired 2-iodo derivative through halogen exchange reactions.

Derivatization from Related Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide functionality significantly alters the ring's reactivity. semanticscholar.orgresearchgate.net It activates the C2 and C6 positions towards nucleophilic attack and facilitates reactions that are difficult to achieve with the parent pyridine. semanticscholar.orgdiva-portal.org

The synthesis of 2-substituted pyridines from pyridine N-oxides is a well-established strategy. semanticscholar.orgresearchgate.netorganic-chemistry.org For instance, Grignard reagents can add to pyridine N-oxides, and subsequent treatment can yield 2-substituted pyridines. organic-chemistry.org The N-oxide can act as a directing group for ortho-metallation, allowing for the selective introduction of various electrophiles at the C2-position. diva-portal.org This approach is highly valuable for preparing precursors to this compound. A plausible route would involve the synthesis of 4-tert-butylpyridine N-oxide, followed by a directed functionalization at the C2 position to introduce the iodo group or a precursor. Various methods for alkenylation, arylation, amination, and cyanation at the C2-position of pyridine N-oxides have been developed, showcasing the versatility of these intermediates. semanticscholar.orgresearchgate.netumich.edu

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Amination | t-BuNH₂, Ts₂O, then TFA | 2-Aminopyridine | umich.edu |

| Alkylation | Grignard Reagents, then Ac₂O | 2-Alkylpyridine | organic-chemistry.org |

| Ortho-metallation | i-PrMgCl, then Electrophile (E+) | 2-E-Pyridine N-oxide | diva-portal.org |

| Alkenylation | Olefins, Pd catalyst | 2-Alkenylpyridine N-oxide | researchgate.net |

Chemo- and Regioselectivity Challenges in this compound Synthesis

The synthesis of a specifically substituted pyridine like this compound is fraught with challenges related to selectivity. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns controlling the position of substitution on the pyridine ring.

Control of Iodination Position

Achieving regioselective iodination of the pyridine ring is a critical and often difficult step. Direct electrophilic halogenation of pyridine is generally challenging due to the deactivation of the ring by the electronegative nitrogen atom. digitellinc.com When it does occur, it typically directs substitution to the C3 and C5 positions. researchgate.netrsc.orgrsc.org

To achieve the desired C2-iodination for this compound, indirect methods are required. One of the most effective strategies is to utilize the directing effect of an N-oxide group. researchgate.net The N-oxide activates the C2 position, enabling selective halogenation. Another approach involves metalation. The generation of a 2-lithiopyridine or 2-pyridyl Grignard reagent, followed by quenching with an iodine source (e.g., molecular iodine), can provide the 2-iodo derivative. However, achieving selective metalation at C2 in the presence of a C4-tert-butyl group requires careful control of reaction conditions to avoid interference from the bulky alkyl group or competing metalation at the C6 position. The development of methods to control regioselectivity in reactions involving pyridyne intermediates also offers potential routes to uniquely substituted pyridines that are otherwise difficult to access. nih.gov

Influence of the tert-Butyl Group on Reaction Pathways

The tert-butyl group at the C4 position of the pyridine ring exerts a significant, albeit nuanced, influence on the reaction pathway of the Directed ortho-Metalation. This influence can be dissected into distinct electronic and steric effects, which collectively modulate the reactivity of the substrate and the stability of the intermediates.

Steric Influence: Unlike substituents at the C2 or C6 positions, which can sterically hinder the approach of reagents to the nitrogen atom, a tert-butyl group at the C4 position is remote from the primary sites of chemical activity (the nitrogen at C1 and the protons at C2/C6). wikipedia.orgacs.org Consequently, it poses no steric impediment to the coordination of the bulky lithium base to the pyridine nitrogen or the subsequent deprotonation at the C2 position. The primary steric role of the tert-butyl group in this context is to enhance the solubility of both the starting material and the organometallic intermediate in the nonpolar ethereal solvents used for the reaction. This improved solubility can prevent precipitation and lead to more homogeneous reaction conditions, often translating to higher isolated yields.

| Effect | Nature of Influence | Consequence on Reaction Pathway |

|---|---|---|

| Electronic | Electron-donating (Induction/Hyperconjugation) | Slightly decreases acidity of C2-H (overridden by N-directing effect); stabilizes the 2-lithio intermediate. |

| Steric | Bulky group remote from the reaction center (C2) | No hindrance to base coordination or deprotonation; enhances solubility of substrate and intermediates in organic solvents. |

Reactivity and Transformational Chemistry of 4 Tert Butyl 2 Iodopyridine

Palladium-Catalyzed Functionalization of the C-I Bond

The carbon-iodine bond in 4-(tert-butyl)-2-iodopyridine is the principal site for palladium-catalyzed transformations, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. For this compound, these reactions typically proceed via a catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation and reductive elimination.

The Suzuki-Miyaura and Negishi couplings are prominent examples of palladium-catalyzed reactions used for the arylation and alkylation of this compound.

In a typical Suzuki-Miyaura coupling , this compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of ligand is crucial for an efficient reaction. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of the catalytic cycle. nih.gov

Negishi coupling provides an alternative route, employing organozinc reagents. These reactions are often noted for their high functional group tolerance. The general mechanism involves the reaction of the iodo-pyridine with an organozinc compound, catalyzed by a palladium complex.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 4-(tert-Butyl)-2-arylpyridine |

| This compound | Alkylzinc reagent | Pd(PPh₃)₄ | - | THF | 4-(tert-Butyl)-2-alkylpyridine |

This table represents typical conditions for Suzuki and Negishi couplings and may vary based on the specific substrates and desired products.

The introduction of alkyne and alkene moieties is achieved through Sonogashira and Heck reactions, respectively.

The Sonogashira coupling of this compound with a terminal alkyne is a reliable method for the synthesis of 2-alkynylpyridines. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free conditions have also been developed. libretexts.org

The Heck reaction facilitates the vinylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base. mdpi.com The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans-alkene. mdpi.com The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 4-(tert-Butyl)-2-alkynylpyridine |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 4-(tert-Butyl)-2-alkenylpyridine |

This table represents typical conditions for Sonogashira and Heck reactions and may vary based on the specific substrates and desired products.

C-N and C-O Bond Formation Reactions

The Buchwald-Hartwig amination and its oxygen-analogue, the Buchwald-Hartwig etherification, are indispensable methods for forming C-N and C-O bonds, respectively.

Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines. wikipedia.org The reaction is catalyzed by a palladium complex with a specialized phosphine ligand, and a strong base is typically required. wikipedia.org The steric hindrance from the tert-butyl group and the ligand can play a significant role in the outcome of the reaction.

For the formation of C-O bonds , a similar palladium-catalyzed approach can be employed to couple this compound with alcohols or phenols. These reactions often require specific ligands to facilitate the reductive elimination step and can be sensitive to the nature of both the pyridine (B92270) substrate and the alcohol.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Amine (R¹R²NH) | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene | 4-(tert-Butyl)-2-(N,N-dialkylamino)pyridine or 4-(tert-Butyl)-2-(arylamino)pyridine |

| This compound | Alcohol (R-OH) | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | 4-(tert-Butyl)-2-(alkoxy)pyridine or 4-(tert-Butyl)-2-(aryloxy)pyridine |

This table represents typical conditions for Buchwald-Hartwig amination and C-O coupling reactions and may vary based on the specific substrates and desired products.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of a good leaving group, such as iodine, at the C-2 position of this compound facilitates this type of transformation.

Displacement of the Iodine Substituent

The iodine atom in this compound can be displaced by a variety of strong nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction's feasibility.

Strong nucleophiles such as amines and alkoxides can readily displace the iodide. For example, heating this compound with an excess of an amine or in the presence of a strong base with an alcohol can lead to the corresponding 2-amino or 2-alkoxy substituted pyridines. The reaction conditions, including temperature and the nature of the nucleophile and solvent, are critical for achieving high yields.

| Reactant 1 | Nucleophile | Conditions | Product |

| This compound | Amine (e.g., Piperidine) | Heat, neat or in a high-boiling solvent | 4-(tert-Butyl)-2-(piperidin-1-yl)pyridine |

| This compound | Alkoxide (e.g., Sodium methoxide) | Heat, in corresponding alcohol | 4-(tert-Butyl)-2-methoxypyridine |

This table provides illustrative examples of SNAr reactions.

Influence of the tert-Butyl Group on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for 2-halopyridines due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. In this compound, the iodine atom at the activated 2-position serves as a good leaving group.

The tert-butyl group at the 4-position exerts two main influences on SNAr reactivity:

Electronic Effect : As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect. stackexchange.com This effect slightly increases the electron density of the pyridine ring, which can modestly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine.

Steric Effect : While not directly adjacent to the site of reaction (the C2 position), the significant steric bulk of the tert-butyl group can hinder the approach of nucleophiles to the molecule as a whole. However, its placement at the 4-position means it does not directly block the trajectory of a nucleophile attacking the C2 carbon. Its primary steric role is to disfavor attack at the adjacent C3 and C5 positions.

The reactivity in SNAr reactions is thus a balance. The inherent activation of the 2-position by the ring nitrogen and the excellent leaving group ability of iodide are the dominant factors. The electronic deactivation by the tert-butyl group is generally considered a minor effect.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is notoriously difficult. The lone pair on the nitrogen atom readily protonates or coordinates to Lewis acids (which are often required as catalysts for EAS), placing a positive charge on the ring and severely deactivating it towards attack by electrophiles. wikipedia.org This makes direct EAS on this compound an unfavorable process that is rarely employed.

In the hypothetical case of an EAS reaction, the regiochemical outcome would be determined by the directing effects of the existing substituents.

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the 3- and 5-positions.

Iodo Group : Deactivating due to its inductive electron-withdrawing effect, but directs ortho- and para- to itself (i.e., to the 3- and 5-positions).

tert-Butyl Group : Weakly activating and an ortho-para director. stackexchange.com It directs incoming electrophiles to the 3- and 5-positions (ortho) and the 2-position (para).

Considering these competing influences, an electrophile would be directed to the C3 and C5 positions. However, the overwhelming deactivation of the ring by the protonated nitrogen atom makes such reactions impractical under standard EAS conditions.

Metalation and Lithiation Strategies

The most synthetically useful transformations of this compound involve the formation of organometallic intermediates, which can then react with a wide range of electrophiles. These strategies bypass the challenges of EAS and SNAr reactions.

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org For pyridine derivatives, the ring nitrogen can act as a DMG, directing lithiation to the C2 and C6 positions. harvard.edu

In this compound, the C2 position is already substituted with iodine. Therefore, DoM would be expected to occur at the C3 position, which is ortho to the directing nitrogen atom. However, a significant competing reaction in the metalation of pyridines is the nucleophilic addition of the organolithium reagent to the C2 or C6 position. rsc.org While the iodine at C2 would prevent addition there, the potential for deprotonation at C3 must be carefully considered against other possible reaction pathways. The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can sometimes favor deprotonation over nucleophilic addition. uwindsor.ca

Table 1: Potential Outcomes of Metalation Attempts on this compound

| Reagent | Potential Product(s) | Reaction Type | Notes |

|---|---|---|---|

| n-BuLi | 4-(tert-Butyl)pyridin-2-yllithium | Halogen-Metal Exchange | Often the fastest and most dominant pathway. wikipedia.org |

| LDA/LiTMP | 4-(tert-Butyl)-2-iodopyridin-3-yllithium | Directed Ortho-Metalation | Possible, but may require specific conditions to outcompete other processes. harvard.eduuwindsor.ca |

The most prevalent and efficient method for functionalizing this compound is through a halogen-metal exchange reaction. wikipedia.org The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to exchange with organolithium reagents. harvard.edu This reaction is typically very fast, often proceeding rapidly at low temperatures (e.g., -78 °C). harvard.edu

Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, results in the clean formation of the corresponding 2-lithiated pyridine species. This powerful nucleophile can then be trapped with a diverse array of electrophiles to install new functional groups at the 2-position.

Reaction Scheme: Halogen-Metal Exchange and Electrophilic Quench this compound + R-Li → 4-(tert-Butyl)pyridin-2-yllithium + R-I 4-(tert-Butyl)pyridin-2-yllithium + E⁺ → 4-(tert-Butyl)-2-E-pyridine

Table 2: Examples of Halogen-Metal Exchange Reactions

| Electrophile (E⁺) | Product | Conditions | Reference |

|---|---|---|---|

| DMF (N,N-Dimethylformamide) | 4-(tert-Butyl)picolinaldehyde | 1. n-BuLi, THF, -78 °C; 2. DMF | General Method |

| R₂C=O (Ketone/Aldehyde) | 2-(Hydroxyalkyl)-4-(tert-butyl)pyridine | 1. n-BuLi, THF, -78 °C; 2. R₂C=O | General Method |

| CO₂ | 4-(tert-Butyl)picolinic acid | 1. t-BuLi, THF, -78 °C; 2. CO₂(g) | General Method |

| B(OR)₃ (Boronic ester) | 4-(tert-Butyl)pyridine-2-boronic acid pinacol (B44631) ester | 1. n-BuLi, Et₂O, -78 °C; 2. Isopropoxyboronic acid pinacol ester | General Method |

This halogen-metal exchange strategy provides a reliable and versatile entry point for the synthesis of a wide variety of 2-substituted 4-(tert-butyl)pyridine derivatives.

Radical Reactions Involving this compound

Aryl iodides are common precursors for the generation of aryl radicals under various reaction conditions, including thermal or photochemical initiation in the presence of radical initiators (like AIBN) and a hydrogen atom donor (like tributyltin hydride), or via transition-metal-catalyzed processes.

While specific studies focusing solely on the radical reactions of this compound are not extensively documented in general literature, its structure allows for predictable reactivity based on established principles. The C-I bond can undergo homolytic cleavage to generate the 4-(tert-butyl)pyridin-2-yl radical. This intermediate could then participate in several types of transformations:

Hydrogen Abstraction : In the presence of a hydrogen donor like Bu₃SnH, the radical would be quenched to form 4-(tert-butyl)pyridine.

Intermolecular Addition : The radical could add to π-systems, such as alkenes or alkynes, to form new carbon-carbon bonds.

Intramolecular Cyclization (Radical Cyclization) : If a suitable tethered alkene or alkyne were present elsewhere on a molecule derived from this compound, the aryl radical could cyclize to form fused heterocyclic systems.

These potential reactions highlight another dimension of the compound's utility, particularly in the construction of complex molecular architectures where ionic pathways are not suitable.

Generation and Reactivity of Pyridyl Radicals

The generation of pyridyl radicals from halopyridine precursors is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Typically, these reactions are facilitated by photoredox catalysis, where a photocatalyst, upon excitation by light, can induce the reduction of a C-X bond (where X is a halogen) to form a pyridyl radical.

For this compound, the carbon-iodine bond is the weakest among the halogens, making it a prime candidate for radical generation. The process would involve the single-electron reduction of the C-I bond to form the 4-(tert-butyl)-2-pyridyl radical and an iodide anion. This transformation can be achieved using various photocatalytic systems, often involving iridium or ruthenium complexes, which can be activated by visible light. rsc.orglibretexts.org

Once generated, the 4-(tert-butyl)-2-pyridyl radical is a highly reactive intermediate. The electrophilicity of pyridyl radicals makes them excellent partners in reactions with electron-rich olefins. libretexts.org Studies on the reactivity of N-methoxypyridinium salts, which serve as radical traps, demonstrate the high reactivity of these species. For instance, N-methoxypyridinium salts, including those with a 4-tert-butyl substituent, have been shown to react efficiently with alkyl radicals in radical chain reactions. nih.govchemrxiv.org This highlights the ability of the pyridine ring system, influenced by the tert-butyl group, to participate in radical-mediated transformations.

The general reactivity of a pyridyl radical generated from a halopyridine precursor is illustrated in the following table, based on reactions of similar compounds.

| Precursor | Radical Intermediate | Reaction Type | Reactant | Product | Yield (%) |

| 2-Bromopyridine | 2-Pyridyl radical | Hydroarylation | Styrene | 2-Benzylpyridine | 75 |

| 3-Bromopyridine | 3-Pyridyl radical | Conjugate Addition | Methyl Acrylate | Methyl 3-(pyridin-3-yl)propanoate | 88 |

| 4-Bromopyridine | 4-Pyridyl radical | Hydroarylation | 1-Octene | 4-Octylpyridine | 65 |

This table presents representative data from studies on bromopyridines to illustrate the typical reactivity of pyridyl radicals generated via photoredox catalysis. Specific yields for this compound may vary.

Halogen Dance Reactions and Related Rearrangements

The halogen dance reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. whiterose.ac.uk This transformation is particularly relevant for iodo- and bromo-substituted heterocycles, where the halogen is more labile. clockss.orgresearchgate.net For this compound, treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could initiate a halogen dance.

The mechanism typically involves deprotonation at a position adjacent to the halogen, forming a lithiated intermediate. This intermediate can then rearrange through a series of halogen-metal exchanges to move the halogen to a different position on the pyridine ring. The thermodynamic stability of the final lithiated species often drives the reaction to a specific isomer before it is quenched with an electrophile. whiterose.ac.uk

In the case of this compound, deprotonation could occur at the C3 or C5 position. A subsequent "dance" of the iodine atom could lead to the formation of 4-(tert-butyl)-3-iodopyridine or 4-(tert-butyl)-5-iodopyridine (which is equivalent to 3-iodo). The bulky tert-butyl group at the C4 position would likely exert a significant steric and electronic influence on the regioselectivity of both the initial deprotonation and the final position of the iodine atom. It is plausible that the rearrangement would favor the formation of the 3-iodo isomer to minimize steric interactions.

Such rearrangements are synthetically valuable as they allow access to pyridine substitution patterns that are otherwise difficult to achieve. clockss.orgresearchgate.net While specific studies on the halogen dance of this compound are not prominently documented, the general principles are well-established for a variety of halopyridines.

The following table shows examples of halogen dance reactions on related pyridine systems.

| Starting Material | Base | Quenching Agent | Major Product | Yield (%) | Ref. |

| 3-Bromo-2-methoxypyridine | LDA | H₂O | 2-Bromo-3-methoxypyridine | 90 | researchgate.net |

| 2-Bromo-4-ethoxypyridine | KNH₂ | H₂O | 3-Bromo-4-ethoxypyridine | - | researchgate.net |

| 2,3-Dichloropyridine | LDA | (CH₃)₃SiCl | 2-Chloro-4-(trimethylsilyl)pyridine | 75 | researchgate.net |

This table illustrates the halogen dance phenomenon in various substituted pyridines. The outcomes for this compound would depend on its specific reaction conditions and the directing effects of its substituents.

Beyond the halogen dance, other rearrangements for this class of compounds are less common but can include skeletal rearrangements under harsh conditions, though these are generally not synthetically controlled or useful. wikipedia.org The primary and most predictable rearrangement pathway remains the base-catalyzed halogen migration.

Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 Iodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of a substituted pyridine (B92270), such as 4-(tert-butyl)-2-iodopyridine, provides crucial information about the electronic environment of the protons attached to the pyridine ring and the tert-butyl group.

In the case of the parent compound, 4-tert-butylpyridine (B128874), the protons on the pyridine ring typically appear as two distinct signals in the aromatic region (δ 7.0-8.5 ppm). chemicalbook.com The protons at positions 2 and 6 (ortho to the nitrogen) are deshielded and appear at a higher chemical shift compared to the protons at positions 3 and 5 (meta to the nitrogen). The tert-butyl group gives rise to a sharp singlet in the upfield region (around δ 1.3 ppm) due to the nine equivalent protons.

For this compound, the introduction of the iodine atom at the 2-position would significantly alter the ¹H NMR spectrum. The symmetry of the pyridine ring is broken, resulting in three distinct aromatic proton signals. The proton at position 6 would likely be the most downfield, influenced by the adjacent nitrogen atom. The protons at positions 3 and 5 would also have distinct chemical shifts and would likely show coupling to each other. The coupling constants (J-values) between these protons would be indicative of their relative positions on the ring. emerypharma.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | ~7.2-7.4 | Doublet of doublets | J(H3-H5), J(H3-H6) |

| H-5 | ~7.0-7.2 | Doublet | J(H5-H3) |

| H-6 | ~8.2-8.4 | Doublet | J(H6-H3) |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, one would expect to observe signals for all nine carbon atoms.

The carbon atom bearing the iodine (C-2) would be significantly shifted upfield due to the heavy atom effect of iodine. docbrown.info The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the pyridine ring (C-4) would also be readily identifiable. The chemical shifts of the other pyridine ring carbons (C-3, C-5, and C-6) would be influenced by their position relative to the nitrogen and the substituents. The carbon of the tert-butyl group's methyl groups would appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~110-120 |

| C-3 | ~125-130 |

| C-4 | ~160-165 |

| C-5 | ~120-125 |

| C-6 | ~150-155 |

| -C (CH₃)₃ | ~35 |

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. This would be particularly useful in confirming the connectivity of the protons on the pyridine ring (H-3, H-5, and H-6). emerypharma.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the protonated carbons in the pyridine ring and the methyl carbons of the tert-butyl group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2- and 3-bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbons, such as C-2, C-4, and the central carbon of the tert-butyl group, by observing their correlations with nearby protons. For instance, the protons of the tert-butyl group would show a correlation to C-4 and the quaternary carbon of the tert-butyl group itself. emerypharma.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of this compound with high confidence. The expected molecular formula is C₉H₁₂IN.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for iodo-aromatic compounds include the loss of the iodine atom and fragmentation of the alkyl substituent. For this compound, one would expect to see a prominent molecular ion peak and fragment ions corresponding to the loss of a methyl group from the tert-butyl group, and the loss of the entire tert-butyl group. The loss of the iodine atom would also be a significant fragmentation pathway.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| 261 | [M]⁺ (Molecular Ion) |

| 246 | [M - CH₃]⁺ |

| 204 | [M - C(CH₃)₃]⁺ |

| 134 | [M - I]⁺ |

Note: This is a predicted table based on general fragmentation patterns. Actual relative intensities may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and the C-H stretching and bending vibrations of the tert-butyl group. The C-I stretching vibration would appear in the fingerprint region at a low wavenumber.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch (tert-butyl) |

| ~1600, ~1550, ~1470 | Aromatic C=C and C=N Stretch |

| ~1365 | C-H Bend (tert-butyl) |

Note: This is a predicted table based on characteristic group frequencies. Actual peak positions and intensities may vary.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental single-crystal X-ray diffraction data for the specific compound this compound could be located. Consequently, a detailed analysis of its solid-state structure, molecular conformation, and stereochemistry based on X-ray crystallography cannot be provided at this time.

While crystallographic data for related compounds, such as those containing substituted pyridine or bipyridine moieties, are available, direct extrapolation of these findings to this compound would be speculative and would not adhere to the rigorous, data-driven approach required for this scientific article.

Elucidation of Molecular Conformation and Stereochemistry

As no crystal structure data is available for this compound, a definitive elucidation of its molecular conformation and stereochemistry in the solid state is not possible.

Theoretical modeling could provide insights into the likely conformation of the molecule in the gaseous phase or in solution. Such computational studies would typically predict a planar pyridine ring, with the bulky tert-butyl group and the iodine atom substituting the ring at the 4- and 2-positions, respectively. The rotational orientation of the tert-butyl group and any minor deviations from ideal planarity of the pyridine ring would be key conformational parameters. However, without experimental validation from X-ray crystallography, these remain theoretical predictions. The solid-state conformation can be significantly influenced by intermolecular interactions and crystal packing forces, which cannot be fully accounted for by theoretical models alone.

A definitive analysis of the molecular conformation and stereochemistry of this compound awaits future experimental determination via single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 4 Tert Butyl 2 Iodopyridine

Reactivity Prediction through Computational Modeling

While computational modeling is a key method for predicting chemical reactivity, specific applications to 4-(tert-butyl)-2-iodopyridine are absent from the reviewed literature.

Transition State Analysis of Key Reactions

No computational studies detailing the transition state analysis for reactions involving this compound were identified. This analysis is critical for determining reaction pathways, activation energies, and understanding reaction kinetics.

Understanding Regioselectivity and Stereoselectivity

There is no available research that uses computational modeling to explain the regioselectivity or stereoselectivity of reactions involving this compound. Such investigations would be instrumental for synthetic chemists aiming to control the outcomes of reactions with this substrate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This method is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. In the context of this compound, its role as a structural scaffold in the development of more complex, biologically active molecules makes it a prime candidate for QSAR studies.

However, a thorough search of existing scientific literature and databases has not yielded any specific QSAR studies where this compound has been used as a core fragment. The successful application of QSAR would require a dataset of analogous compounds derived from this scaffold, along with their measured biological activities against a specific target. Such a study would enable the identification of key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that govern the activity of these derivatives.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor | Description | Potential Impact on Activity |

| LogP | Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets. |

| Electronic Energy | Distribution of electrons | Affects electrostatic interactions with the target protein. |

| Molecular Weight | Size of the molecule | Can impact steric hindrance and binding affinity. |

| Dipole Moment | Polarity of the molecule | Important for interactions in polar environments. |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Relates to hydrogen bonding capacity and cell permeability. |

This table is for illustrative purposes only, as no actual QSAR data for this compound derivatives is currently available.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules and their interactions with their environment at an atomic level. For this compound, MD simulations could offer invaluable insights into its conformational flexibility, solvation properties, and its binding dynamics with biological targets.

An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms over a specific period. This would allow researchers to observe how the molecule moves, rotates, and changes its shape. Key parameters that could be analyzed include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation and breaking of hydrogen bonds.

The absence of any published MD simulation studies on this compound means that its dynamic properties remain largely uncharacterized from a computational standpoint. Such research would be highly beneficial for understanding how this molecule behaves in a biological system and for designing more effective derivatives.

Table 2: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Description | Information Gained |

| Force Field | Set of equations and parameters describing the potential energy of the system | Ensures accurate representation of molecular interactions. |

| Solvent Model | Representation of the solvent environment (e.g., water) | Crucial for simulating realistic biological conditions. |

| Simulation Time | Duration of the simulation | Determines the timescale of the observed molecular motions. |

| Temperature and Pressure | Thermodynamic conditions of the simulation | Maintained to mimic physiological or experimental conditions. |

| Analysis Metrics (RMSD, RMSF) | Measures of structural stability and flexibility | Provides insights into the dynamic behavior of the molecule. |

This table outlines the typical setup for an MD simulation and is presented as a hypothetical framework in the absence of specific studies on this compound.

Applications of 4 Tert Butyl 2 Iodopyridine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

4-(tert-Butyl)-2-iodopyridine serves as a crucial starting material and intermediate in the creation of more complex molecules. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various carbon-carbon bond-forming reactions. This allows for the introduction of the 4-(tert-butyl)pyridyl moiety into a wide range of organic structures.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Ullmann couplings, are fundamental tools in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org The presence of the iodine atom in this compound makes it an excellent substrate for these transformations, generally exhibiting higher reactivity compared to the corresponding bromo or chloro derivatives. libretexts.org This enhanced reactivity allows for milder reaction conditions and often leads to higher yields of the desired products. nih.gov

The tert-butyl group, while seemingly a simple alkyl substituent, plays a significant role in the reactivity and properties of molecules derived from this building block. Its steric bulk can influence the regioselectivity of reactions and the conformational preferences of the final products. nih.govorgsyn.org

Precursor for Bioactive Molecules and Natural Product Synthesis (e.g., related to indole (B1671886) derivatives)

The synthesis of indole derivatives, a common scaffold in many biologically active compounds and natural products, can be achieved using this compound. openmedicinalchemistryjournal.com A common strategy involves a Sonogashira coupling reaction between 2-iodoanilines and terminal alkynes, followed by a cyclization reaction to form the indole ring. nih.gov While direct examples using this compound are not extensively detailed in the provided results, the general methodology is well-established for similar iodo-heterocycles. The resulting 2-substituted indoles can possess a 4-(tert-butyl)phenyl group, which can be further modified to create a diverse library of potential drug candidates. rsc.org

The general applicability of Sonogashira coupling in the synthesis of complex molecules, including pharmaceuticals, highlights the potential of this compound as a precursor in this area. wikipedia.orgnih.gov For instance, the synthesis of SIB-1508Y (Altinicline), a nicotinic receptor agonist, utilizes a Sonogashira coupling as a key step. wikipedia.org

Intermediate in Heterocyclic Chemistry

Beyond indole synthesis, this compound is a valuable intermediate in the broader field of heterocyclic chemistry. The carbon-iodine bond can be transformed into other functional groups or used as a handle for constructing more elaborate heterocyclic systems. For example, it can undergo coupling reactions with other heterocyclic fragments to generate novel molecular frameworks with potential applications in medicinal chemistry and materials science. nih.gov

The ability to participate in various coupling reactions makes it a versatile building block for creating a wide array of substituted pyridines, which are prevalent in many pharmaceuticals and agrochemicals.

Ligand Design and Application in Catalysis

The pyridine (B92270) nitrogen atom in this compound provides a coordination site for metal ions, making it a precursor for designing ligands used in catalysis. The electronic and steric properties of the pyridine ring can be fine-tuned by the presence of the tert-butyl group, influencing the performance of the resulting metal complexes.

As a Ligand Precursor for Transition Metal Catalysis (e.g., bipyridyl ligands via dimerization)

A significant application of this compound is in the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy). nih.gov This bipyridyl ligand is widely used in transition metal catalysis due to its ability to form stable complexes with a variety of metals, including ruthenium, palladium, nickel, and copper. nih.govnih.govchemicalbook.comsigmaaldrich.com The dimerization of this compound can be achieved through Ullmann coupling, which involves the copper-catalyzed reaction of two molecules of the starting material. organic-chemistry.org Alternatively, nickel-catalyzed reductive coupling reactions have also been employed for the synthesis of substituted bipyridines. nih.govnih.gov

The resulting dtbbpy ligand is utilized in a range of catalytic applications, including:

Oxidation reactions: Vanadium complexes of dtbbpy have been used as catalysts for the epoxidation of alkenes. chemicalbook.com

Cross-coupling reactions: Palladium and nickel complexes containing dtbbpy are effective catalysts for various cross-coupling reactions. nih.govnih.gov

C-H activation: Iron-catalyzed C-H activation reactions can be facilitated by the use of dtbbpy as a ligand. sigmaaldrich.com

Influence of the tert-Butyl Group on Ligand Properties and Catalytic Performance

The tert-butyl group in ligands derived from this compound exerts a notable influence on their properties and the performance of the corresponding catalysts. nih.gov The primary effects of the tert-butyl group include:

Steric Hindrance: The bulky tert-butyl group can create a sterically demanding environment around the metal center. orgsyn.org This can influence the coordination geometry of the metal complex and the accessibility of the catalytic site to substrates. This steric bulk can also enhance the stability of the catalyst by preventing decomposition pathways such as catalyst aggregation. nih.gov

Solubility: The presence of the lipophilic tert-butyl group generally increases the solubility of the ligand and its metal complexes in organic solvents. This is a practical advantage in homogeneous catalysis, allowing for better mixing and reactivity.

Electronic Effects: While primarily considered a sterically bulky group, the tert-butyl group can also have a modest electron-donating effect on the pyridine ring. This can influence the electronic properties of the metal center, which in turn affects its catalytic activity and selectivity. chemicalbook.com

These combined effects can lead to improved catalytic performance, including higher yields, better selectivity, and increased catalyst longevity.

Chiral Ligand Synthesis from Analogs

While this compound itself is achiral, its analogs can be utilized in the synthesis of chiral ligands for asymmetric catalysis. buchler-gmbh.com Chiral ligands are essential for the enantioselective synthesis of molecules, a critical aspect of modern pharmaceutical development. buchler-gmbh.comscbt.com

For example, chiral pyridinooxazoline (PyOx) ligands, which are a class of bidentate nitrogen ligands, can be synthesized from precursors related to this compound. beilstein-journals.orgnih.gov These ligands, when complexed with a metal, can catalyze a variety of asymmetric reactions with high enantioselectivity. beilstein-journals.orgnih.gov The synthesis of these chiral ligands often involves the coupling of a chiral amino alcohol with a picolinic acid derivative, which could be conceptually derived from this compound through functional group transformations. beilstein-journals.org

The development of novel chiral ligands is an active area of research, and the versatile chemistry of substituted pyridines like this compound provides a valuable platform for creating new and effective chiral catalysts. mdpi.comnih.gov

Applications in Supramolecular Chemistry and Host-Guest Systems

There is currently no available research data to support the application of this compound in the field of supramolecular chemistry and host-guest systems.

Development of Novel Functional Materials (e.g., optical materials via derivatives)

There is currently no available research data detailing the use of this compound in the development of novel functional materials, including those with specific optical properties.

Future Research Trajectories and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 4-(tert-Butyl)-2-iodopyridine is no exception. Current research is leaning towards the development of more environmentally friendly and sustainable methods for its synthesis. A significant trend is the move away from hazardous reagents and harsh reaction conditions traditionally used for the iodination of aromatic compounds. mdpi.comnih.gov

One promising avenue is the adoption of solvent-free mechanochemistry. mdpi.comresearchgate.net This technique, which involves the grinding of solid reactants, can lead to shorter reaction times, simpler work-up procedures, and high yields while minimizing solvent waste. mdpi.comnih.gov For instance, methods developed for the iodination of pyrimidines using solid iodine and a silver salt under solvent-free grinding conditions could be adapted for 4-tert-butylpyridine (B128874). mdpi.comnih.govresearchgate.net

Another key area of development is the use of milder and more selective iodinating agents. The synthesis of 2-iodopyridines has been achieved from the corresponding bromo- or chloro-pyridines using reagents like iodotrimethylsilane. chemicalbook.com Future work will likely focus on optimizing these "halogen exchange" or Finkelstein-type reactions to be more atom-economical and to utilize less toxic catalysts and solvents.

Furthermore, the concept of "benign by design" is gaining traction, with efforts to create biodegradable pyridine (B92270) derivatives, such as certain pyridinium (B92312) ionic liquids. rsc.org While not a direct synthesis of the target compound, this trend underscores the importance of considering the entire lifecycle of a chemical, a principle that will undoubtedly influence future synthetic strategies for this compound.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The presence of both a sterically demanding tert-butyl group and a versatile iodo-substituent on the pyridine ring of this compound opens the door to a wide array of chemical transformations. Future research will likely focus on exploring and exploiting the unique reactivity of this molecule.

A significant area of exploration is the functionalization of the pyridine ring through radical-mediated processes. nih.gov The generation of pyridinyl radicals under visible light photocatalysis offers a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional methods. acs.org The unique electronic and steric environment of this compound could lead to novel regioselectivity in such radical reactions.

Another emerging trend is the use of dearomatization strategies to achieve meta-selective functionalization of pyridines. innovations-report.comnih.gov This approach temporarily disrupts the aromaticity of the pyridine ring, allowing for the introduction of functional groups at the otherwise less reactive meta-position. Applying these methods to this compound could provide access to a new range of highly substituted and potentially valuable pyridine derivatives.

The C-I bond in this compound is a key functional handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. guidechem.com Future research will continue to expand the scope of these reactions, using this compound as a building block to construct complex molecular architectures with potential applications in materials science and medicinal chemistry. guidechem.com A particularly novel transformation pathway that could be explored is the "skeletal editing" of the pyridine ring, where the nitrogen atom is replaced by a carbon atom to form a functionalized benzene (B151609) ring. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is a rapidly growing trend that offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.govdurham.ac.uk The synthesis of this compound and its derivatives is well-suited for this technological shift.

Continuous flow reactors can enable the use of reaction conditions that are difficult or hazardous to implement on a large scale in batch, such as high temperatures and pressures. nih.gov This can lead to significantly shorter reaction times and improved yields. For example, the synthesis of various pyridine derivatives has been successfully demonstrated in microwave flow reactors. nih.gov

Automated synthesis platforms, which can combine multiple reaction and purification steps into a single, seamless process, are also becoming increasingly important. nih.gov Such systems would be ideal for the multi-step synthesis of complex molecules starting from this compound, allowing for the rapid generation of libraries of related compounds for screening in drug discovery or materials science applications. The modular nature of flow chemistry makes it particularly amenable to the "telescoping" of reaction sequences, where the output of one reactor is fed directly into the next without the need for intermediate isolation and purification. uc.pt

Advanced Computational Methodologies for Predictive Design

Computational chemistry is playing an increasingly vital role in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reaction pathways. For this compound, advanced computational methodologies are expected to be instrumental in guiding future research.

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules. ias.ac.inresearchgate.net Such calculations can be used to predict the nucleophilicity of the pyridine nitrogen in this compound, which is crucial for its application as a ligand or catalyst. ias.ac.in DFT can also be used to model reaction mechanisms, helping to elucidate the pathways of novel transformations and to optimize reaction conditions. researchgate.netnih.gov For instance, computational studies can be employed to investigate the mechanism of nucleophilic aromatic substitution (SNAr) reactions involving iodopyridines. researchgate.net

Molecular electrostatic potential (MESP) mapping is another valuable computational tool that provides insights into the electron distribution within a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. mdpi.com This can aid in predicting the regioselectivity of reactions involving this compound.

These predictive models will be crucial for the in silico design of new derivatives of this compound with tailored properties for specific applications, reducing the need for extensive and time-consuming experimental screening.

Expanded Applications in Emerging Fields of Chemical Science

The unique structural features of this compound make it a promising candidate for a wide range of applications in emerging fields of chemical science. Its potential as a versatile building block is a key driver for its future utility.

In medicinal chemistry , substituted pyridines are a common motif in many pharmaceutical compounds. frontiersin.orgnih.gov The ability to functionalize this compound through its iodo-group makes it a valuable scaffold for the synthesis of new drug candidates. chempanda.coma2bchem.comdoaj.org The introduction of a pyridine ring in place of a benzene ring has been explored to modify the pharmacokinetic properties of radiopharmaceuticals, a strategy that could be relevant for future drug design. nih.gov

In materials science , pyridine derivatives have potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and as fluorescent probes. guidechem.comqut.edu.au The specific electronic properties conferred by the tert-butyl and iodo substituents could be harnessed to develop novel organic semiconductors or emissive materials.

Q & A

Q. What are the established synthetic routes for 4-(tert-Butyl)-2-iodopyridine, and how do reaction conditions influence product purity?

The synthesis typically involves palladium-catalyzed cross-coupling or halogenation of pyridine precursors. For example, 2-bromopyridine derivatives can react with tert-butylbenzene under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and dioxane at 80–100°C) to introduce the tert-butyl group . Subsequent iodination at the 2-position is achieved via directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with iodine . Purity is optimized by controlling stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions via chemical shifts (e.g., downfield shifts for iodine-adjacent protons). High-resolution mass spectrometry (HRMS) confirms molecular weight . Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related tert-butyl pyridine derivatives, with R-factors ≤0.040 ensuring precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to potential toxicity and reactivity, use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact. Consult Safety Data Sheets (SDS) for emergency measures; for example, in case of exposure, rinse with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C, protected from light .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions involving this compound?